molecular formula C17H20N4O4 B2731743 1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea CAS No. 1797867-29-8

1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea

Cat. No. B2731743
CAS RN: 1797867-29-8
M. Wt: 344.371
InChI Key: ZPEIHJIVKAIPGG-UHFFFAOYSA-N
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Description

1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea is a useful research compound. Its molecular formula is C17H20N4O4 and its molecular weight is 344.371. The purity is usually 95%.
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Scientific Research Applications

Multicomponent Synthesis

Research by Brahmachari & Banerjee (2014) in "ACS Sustainable Chemistry & Engineering" describes a multicomponent one-pot synthesis of diverse functionalized 2-amino-3-cyano-4H-pyrans using urea as an organo-catalyst. This approach enables the synthesis of several heterocyclic compounds, including 1,4-dihydropyrano[2,3-c]pyrazoles, demonstrating the versatility of urea derivatives in pharmaceutical synthesis (Brahmachari & Banerjee, 2014).

Targeting Urokinase Receptor

Wang et al. (2011) in "Journal of Medicinal Chemistry" discussed the synthesis of urea derivatives targeting the urokinase receptor (uPAR) for breast cancer treatment. These compounds demonstrated inhibition of angiogenesis and cell growth, indicating their potential in cancer therapy (Wang et al., 2011).

Inhibitors of Acyl-CoA:Cholesterol O-acyltransferase

Tanaka et al. (1998) in "Journal of Medicinal Chemistry" explored N-alkyl-N-(heteroaryl-substituted benzyl)-N'-arylurea derivatives as inhibitors of acyl-CoA:cholesterol O-acyltransferase (ACAT). These compounds showed promising hypocholesterolemic effects, highlighting their therapeutic potential in cholesterol management (Tanaka et al., 1998).

Synthesis of Pyrazole Derivatives

Umesha & Basavaraju (2014) in "Medicinal Chemistry Research" synthesized benzo[d][1,3]dioxole gathered pyrazole derivatives and evaluated their antimicrobial activity. This work underscores the significance of urea derivatives in developing new antimicrobial agents (Umesha & Basavaraju, 2014).

Metal-Organic Frameworks with Pyrazolate

Colombo et al. (2011) in "Chemical Science" described the creation of pyrazolate-bridged metal–organic frameworks using a pyrazole-based ligand. These frameworks exhibit exceptional thermal and chemical stability, making them suitable for catalytic applications (Colombo et al., 2011).

properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-[1-(oxan-4-yl)pyrazol-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4/c22-17(18-8-12-1-2-15-16(7-12)25-11-24-15)20-13-9-19-21(10-13)14-3-5-23-6-4-14/h1-2,7,9-10,14H,3-6,8,11H2,(H2,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPEIHJIVKAIPGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)NC(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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